Clocapramine
Clocapramine
Clocapramine is a dibenzooxazepine.
Clocapramine is an atypical antipsychotic of the imidobenzyl class which was introduced in Japan in 1974 for the treatment of schizophrenia. In addition to psychosis, clocapramine has also been used to augment antidepressants in the treatment of anxiety and panic. Clocapramine has been implicated in at least one strange death, including a suicide.
Clocapramine is an atypical antipsychotic of the imidobenzyl class which was introduced in Japan in 1974 for the treatment of schizophrenia. In addition to psychosis, clocapramine has also been used to augment antidepressants in the treatment of anxiety and panic. Clocapramine has been implicated in at least one strange death, including a suicide.
Brand Name:
Vulcanchem
CAS No.:
47739-98-0
VCID:
VC0523995
InChI:
InChI=1S/C28H37ClN4O/c29-24-12-11-23-10-9-22-7-2-3-8-25(22)33(26(23)21-24)18-6-15-31-19-13-28(14-20-31,27(30)34)32-16-4-1-5-17-32/h2-3,7-8,11-12,21H,1,4-6,9-10,13-20H2,(H2,30,34)
SMILES:
C1CCN(CC1)C2(CCN(CC2)CCCN3C4=CC=CC=C4CCC5=C3C=C(C=C5)Cl)C(=O)N
Molecular Formula:
C28H37ClN4O
Molecular Weight:
481.1 g/mol
Clocapramine
CAS No.: 47739-98-0
Inhibitors
VCID: VC0523995
Molecular Formula: C28H37ClN4O
Molecular Weight: 481.1 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 47739-98-0 |
---|---|
Product Name | Clocapramine |
Molecular Formula | C28H37ClN4O |
Molecular Weight | 481.1 g/mol |
IUPAC Name | 1-[3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide |
Standard InChI | InChI=1S/C28H37ClN4O/c29-24-12-11-23-10-9-22-7-2-3-8-25(22)33(26(23)21-24)18-6-15-31-19-13-28(14-20-31,27(30)34)32-16-4-1-5-17-32/h2-3,7-8,11-12,21H,1,4-6,9-10,13-20H2,(H2,30,34) |
Standard InChIKey | QAZKXHSIKKNOHH-UHFFFAOYSA-N |
SMILES | C1CCN(CC1)C2(CCN(CC2)CCCN3C4=CC=CC=C4CCC5=C3C=C(C=C5)Cl)C(=O)N |
Canonical SMILES | C1CCN(CC1)C2(CCN(CC2)CCCN3C4=CC=CC=C4CCC5=C3C=C(C=C5)Cl)C(=O)N |
Appearance | Solid powder |
Melting Point | 181-183 |
Description | Clocapramine is a dibenzooxazepine. Clocapramine is an atypical antipsychotic of the imidobenzyl class which was introduced in Japan in 1974 for the treatment of schizophrenia. In addition to psychosis, clocapramine has also been used to augment antidepressants in the treatment of anxiety and panic. Clocapramine has been implicated in at least one strange death, including a suicide. |
Purity | >98% (or refer to the Certificate of Analysis) |
Related CAS | 28058-62-0 (di-hydrochloride) 65016-29-7 (di-hydrochloride monohydrate) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 3-chlorocarpipramine 3-chlorocarpipramine dihydrochloride 3-chlorocarpipramine dihydrochloride monohydrate clocapramine Y-4153 |
Reference | 1: Kishi T, Ikuta T, Matsunaga S, Matsuda Y, Oya K, Iwata N. Comparative efficacy and safety of antipsychotics in the treatment of schizophrenia: a network meta-analysis in a Japanese population. Neuropsychiatr Dis Treat. 2017 May 11;13:1281-1302. doi: 10.2147/NDT.S134340. eCollection 2017. PubMed PMID: 28553116; PubMed Central PMCID: PMC5439983. 2: Kishi T, Matsunaga S, Matsuda Y, Iwata N. Iminodibenzyl class antipsychotics for schizophrenia: a systematic review and meta-analysis of carpipramine, clocapramine, and mosapramine. Neuropsychiatr Dis Treat. 2014 Dec 10;10:2339-51. doi: 10.2147/NDT.S73464. eCollection 2014. PubMed PMID: 25525363; PubMed Central PMCID: PMC4266422. 3: Saito M, Miyaoka H. Augmentation of paroxetine with clocapramine in panic disorder. Psychiatry Clin Neurosci. 2007 Aug;61(4):449. PubMed PMID: 17610675. 4: Oka T, Hamamura T, Lee Y, Miyata S, Habara T, Endo S, Taoka H, Kuroda S. Atypical properties of several classes of antipsychotic drugs on the basis of differential induction of Fos-like immunoreactivity in the rat brain. Life Sci. 2004 Nov 26;76(2):225-37. PubMed PMID: 15519367. 5: Koreeda A, Yonemitsu K, Ng'walali PM, Muraoka N, Tsunenari S. Clocapramine-related fatality. Postmortem drug levels in multiple psychoactive drug poisoning. Forensic Sci Int. 2001 Oct 15;122(1):48-51. PubMed PMID: 11587865. 6: Schotte A, Bonaventure P, Janssen PF, Leysen JE. In vitro receptor binding and in vivo receptor occupancy in rat and guinea pig brain: risperidone compared with antipsychotics hitherto used. Jpn J Pharmacol. 1995 Dec;69(4):399-412. PubMed PMID: 8786644. 7: Sumiyoshi T, Suzuki K, Sakamoto H, Yamaguchi N, Mori H, Shiba K, Yokogawa K. Atypicality of several antipsychotics on the basis of in vivo dopamine-D2 and serotonin-5HT2 receptor occupancy. Neuropsychopharmacology. 1995 Feb;12(1):57-64. PubMed PMID: 7766287. 8: Morio Y, Tanimoto H, Yakushiji T, Morimoto Y. Characterization of the currents induced by sigma ligands in NCB20 neuroblastoma cells. Brain Res. 1994 Feb 21;637(1-2):190-6. PubMed PMID: 7910100. 9: Uchihashi Y, Morimoto T, Tadokoro S. [Effects of mosapramine (Y-516), a new dopamine D2 antagonist, on reverse tolerance after repeated administration of methamphetamine by means of the ambulation-increasing effect in mice]. Nihon Yakurigaku Zasshi. 1992 Mar;99(3):153-60. Japanese. PubMed PMID: 1505855. 10: Morimoto T, Morimoto Y, Fukuda T, Setoguchi M. [Effect of Y-516 on the hyperactivity induced by dopamine injected bilaterally into the nucleus accumbens]. Nihon Yakurigaku Zasshi. 1990 Aug;96(2):65-71. Japanese. PubMed PMID: 2227720. 11: Ishigooka J, Murasaki M, Wakatabe H, Miura S, Hikida K, Shibata M, Nobunaga H. Pharmacokinetic study of iminodibenzyl antipsychotic drugs, clocapramine and Y-516 in dog and man. Psychopharmacology (Berl). 1989;97(3):303-8. PubMed PMID: 2566185. 12: Yamagami S, Kiriike N, Kawaguchi K. A single-blind study of clocapramine and sulpiride in hospitalized chronic schizophrenic patients. Drugs Exp Clin Res. 1988;14(11):707-13. PubMed PMID: 3246215. 13: Suzuki O, Hattori H, Asano M, Brandenberger H. Positive and negative ion mass spectrometry of tricyclic antidepressants. Z Rechtsmed. 1986;97(4):239-50. PubMed PMID: 3577433. 14: Mikuni M, Yamashita I, Matsubara S, Odagaki Y, Setoguchi M, Fukuda T. Pharmacological and biochemical properties of iminodibenzyl antipsychotic drugs including Y-516 and clocapramine. Clin Neuropharmacol. 1986;9 Suppl 4:319-21. PubMed PMID: 2882844. 15: Fukuda T, Setoguchi M, Morimoto Y, Shoji H, Tsumagari T, Maruyama Y. [Neuroleptic properties of Y-516, a new iminodibenzyl derivative]. Nihon Yakurigaku Zasshi. 1985 Sep;86(3):197-208. Japanese. PubMed PMID: 2867957. 16: Setoguchi M, Sakamori M, Takehara S, Fukuda T. Effects of iminodibenzyl antipsychotic drugs on cerebral dopamine and alpha-adrenergic receptors. Eur J Pharmacol. 1985 Jun 19;112(3):313-22. PubMed PMID: 2862053. 17: Yamagami S. A crossover study of clocapramine and haloperidol in chronic schizophrenia. J Int Med Res. 1985;13(6):301-10. PubMed PMID: 4076529. 18: Tsukamoto T, Asakura M, Hirata N, Imafuku J, Matsui H, Hasegawa K. Interaction of neuroleptics and antidepressants with rat brain alpha 2-receptors: a possible relationship between alpha 2-receptor antagonism and antidepressant action. Biol Psychiatry. 1984 Sep;19(9):1283-91. PubMed PMID: 6149771. 19: Fukuda T, Tsumagari T. [Effects of psychotropic drugs on lateral hypothalamic self-stimulation behavior in rats: correlation between self-stimulation behavior inhibition and striatal dopaminergic blockade by neuroleptic drugs]. Nihon Yakurigaku Zasshi. 1984 Jun;83(6):485-96. Japanese. PubMed PMID: 6149172. 20: Nakazawa T, Ohara K, Sawa Y, Edakubo T, Matsui H, Sawa J, Kawaguchi K, Hattori S, Nakajima M. Comparison of efficacy of timiperone, a new butyrophenone derivative, and clocapramine in schizophrenia: a multiclinic double-blind study. J Int Med Res. 1983;11(5):247-58. PubMed PMID: 6139317. |
PubChem Compound | 2793 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume